molecular formula C11H12ClN5 B2538149 4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride CAS No. 2253630-17-8

4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride

Cat. No.: B2538149
CAS No.: 2253630-17-8
M. Wt: 249.7
InChI Key: NLWJPXPFIOZUAO-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride is a heterocyclic compound that features both azetidine and pyrimidine rings. Azetidine is a four-membered nitrogen-containing ring, while pyrimidine is a six-membered ring containing two nitrogen atoms. The combination of these rings in a single molecule makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride typically involves multiple steps, starting with the preparation of the azetidine ring. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to introduce the pyrimidine rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form azetidinones.

    Reduction: The pyrimidine rings can be reduced under specific conditions to form dihydropyrimidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides and bases such as sodium hydride are commonly employed.

Major Products

The major products formed from these reactions include azetidinones, dihydropyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The azetidine ring is known to impart biological activity, and the pyrimidine rings are common motifs in many biologically active compounds, including nucleotides and drugs.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-viral therapies.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrimidine rings can mimic nucleotides, allowing the compound to interfere with DNA and RNA synthesis. This dual action makes it a versatile molecule in both biological and chemical contexts.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative known for its biological activity.

    2,4-Diaminopyrimidine: A pyrimidine derivative commonly used in medicinal chemistry.

    Baricitinib: A drug that contains a similar azetidine-pyrimidine structure and is used to treat rheumatoid arthritis.

Uniqueness

What sets 4-(Azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride apart is its combination of both azetidine and pyrimidine rings in a single molecule. This unique structure allows it to interact with a broader range of biological targets and undergo a variety of chemical reactions, making it a valuable compound in multiple fields of research.

Properties

IUPAC Name

4-(azetidin-3-yl)-2-pyrimidin-2-ylpyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5.ClH/c1-3-13-10(14-4-1)11-15-5-2-9(16-11)8-6-12-7-8;/h1-5,8,12H,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWJPXPFIOZUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC(=NC=C2)C3=NC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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